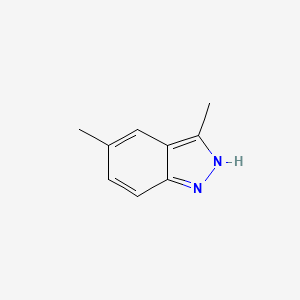

3,5-Dimethyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-9-8(5-6)7(2)10-11-9/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLCKCQEBZHWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethyl 1h Indazole and Its Derivatives

Classical Approaches to Indazole Synthesis

Traditional methods for constructing the indazole ring system have been practiced for decades and typically involve intramolecular cyclization reactions. These routes often rely on readily available starting materials and well-understood reaction mechanisms.

The reaction of a suitably substituted aromatic compound with hydrazine (B178648) or its derivatives is a cornerstone of indazole synthesis. This approach typically involves the condensation of a carbonyl group with hydrazine to form a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole (B372694) ring fused to the benzene (B151609) core.

A common strategy involves the condensation of o-hydroxy aromatic carbonyl compounds, such as substituted 2-hydroxybenzaldehydes or acetophenones, with hydrazine hydrate. bibliomed.org The cyclization of the resulting hydrazones is often promoted by an acid catalyst. bibliomed.orgsamipubco.com For instance, the treatment of multi-substituted cyclohexanone (B45756) derivatives containing a 1,3-dicarbonyl moiety with hydrazine hydrates leads to the formation of 4,5,6,7-tetrahydro-1H-indazole derivatives. jmchemsci.com Similarly, the reaction of diketones with hydrazine is a well-established method for affording indazoles. sci-hub.se

Another classical route employs ortho-haloaryl compounds. For example, the reaction of 2,6-dichlorobenzonitrile (B3417380) with hydrazine can be used to synthesize 3-aminoindazole derivatives. nih.gov The optimization of this reaction involves screening various solvents and adjusting the equivalents of hydrazine to achieve high conversion rates. nih.gov

Table 1: Comparison of Catalysts for Hydrazone Cyclization This table is interactive. Click on the headers to sort.

| Catalyst | Yield (%) | Reference |

|---|---|---|

| PTSA | 17 | bibliomed.org |

| Amberlite-15 | 38 | bibliomed.org |

| Zeolite-HY | 57 | bibliomed.org |

| Montmorillonite KSF | 64 | bibliomed.org |

| Montmorillonite K-10 | 85 | bibliomed.org |

Beyond hydrazine-based cyclizations, a variety of other nitrogen-containing precursors can be used to construct the indazole ring. These methods often involve the formation of the critical N-N bond as the final ring-closing step.

A prominent classical method is the diazotization of o-methylanilines (o-toluidines), followed by the cyclization of the resulting diazonium salts. sci-hub.se For example, halo-1H-indazoles can be obtained in good yields from 2-methylanilines through this process. sci-hub.se The synthesis can also start from precursors like 2-methyl-3-nitroaniline, which is converted into a 4-nitro-1H-indazole intermediate. sci-hub.se

Alternative strategies include the intramolecular cyclization of N-nitroso derivatives of o-toluidines and the Davis-Beirut reaction, which proceeds through an N-N bond-forming heterocyclization of an in-situ generated nitroso imine intermediate. sci-hub.seresearchgate.net Another innovative approach utilizes 2-formyl dialkylanilines, which react with hydroxylamine (B1172632) to form an oxime. nih.gov Subsequent intramolecular attack by the aniline (B41778) nitrogen on the oxime results in N-N bond formation and the creation of the fused indazole ring system. nih.gov

Cyclization Reactions Employing Hydrazine Derivatives

Modern and Advanced Synthetic Strategies for 3,5-Dimethyl-1H-indazole

Contemporary synthetic chemistry has introduced powerful new tools for the synthesis of indazoles. These methods often offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and access to novel derivatives.

Transition metals, particularly palladium, copper, and rhodium, have been extensively used to catalyze the formation of indazoles. These reactions can involve C-N bond formation, N-N bond formation, or C-H activation/annulation cascades.

A notable example is the synergistic Rhodium(III)/Copper(II)-catalyzed synthesis of 1H-indazoles from ethyl benzimidates and nitrosobenzenes. nih.govacs.org This redox-neutral reaction proceeds via C-H bond activation and subsequent C-N/N-N bond formation. acs.org Palladium catalysis is also widely employed. One route involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence to yield 3-aminoindazoles. organic-chemistry.org Another key application is the Suzuki-Miyaura cross-coupling reaction, where a 3-iodoindazole intermediate is coupled with various arylboronic acids using a Pd(PPh3)4 catalyst to produce 3-aryl-1H-indazoles. mdpi.com

Copper-catalyzed reactions provide another efficient pathway. A Cu-catalyzed tandem reaction can be initiated by an Ullmann-type coupling, which is then followed by N-N bond formation to yield 1H-indazoles. rsc.org CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonyl compounds can also produce 1-aryl-1H-indazoles. organic-chemistry.org

Table 2: Selected Modern Catalytic Syntheses of Indazole Derivatives This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst System | Precursors | Product Type | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | Rh(III)/Cu(II) | Benzimidates, Nitrosobenzenes | 1H-Indazoles | nih.govacs.org |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | 3-Iodoindazole, Arylboronic acids | 3-Aryl-1H-indazoles | mdpi.com |

| Ullmann-type/N-N Formation | CuCl | 2-Bromoaryl oxime acetates, Amines | 1H-Indazoles | rsc.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. Several MCRs have been developed for the synthesis of functionalized indazole derivatives.

One such approach is a metal-free, three-component domino reaction involving 3-aminoindazole, various aryl aldehydes, and acetophenones. mdpi.com This reaction proceeds in the presence of a base like potassium hydroxide (B78521) in DMF to yield pyrimido[1,2-b]indazole analogues, which are fused indazole systems. mdpi.com Another advanced MCR involves a visible-light-driven three-component cyclization. acs.org This method uses bromodifluoroacetic acid derivatives, enaminones, and 3-aminoindazoles to directly synthesize pyrimido[1,2-b]indazole derivatives under mild, photoinduced conditions. acs.org These MCRs exemplify atom-economical and step-economical approaches to building molecular complexity around the indazole core.

The application of alternative energy sources, such as microwave irradiation and ultrasound (sonochemistry), has been shown to significantly accelerate reaction times, improve yields, and promote greener synthetic protocols for indazoles and related heterocycles.

Microwave-assisted synthesis has been successfully applied to classical reactions. For example, the reaction of 2-halobenzaldehydes with phenylhydrazines to form arylhydrazones, which are precursors to indazoles, can be accelerated with microwave heating. sci-hub.se Comparing microwave-assisted synthesis to conventional reflux methods for azole compounds often reveals that the microwave approach provides higher yields in dramatically shorter reaction times—often minutes instead of hours. zu.edu.lycem.com

Sonochemistry, the application of ultrasound to chemical reactions, has also proven effective. Ultrasound can be used to assist in the functionalization of the indazole ring, such as the efficient bromination at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov The synthesis of related dimethyl azole derivatives, such as 3,5-dimethyl-1-prop-2-enylpyrazole, has been successfully carried out under ultrasonic irradiation, demonstrating that this technique can reduce reaction times and temperatures. researchgate.net Sonochemical methods are noted for their good yields, easy workup, and often allow for the use of environmentally benign solvents like water. nih.gov

Flow Chemistry Applications in Indazole Synthesis

The application of flow chemistry has emerged as a powerful technique for the synthesis of indazoles, offering enhanced safety, reproducibility, and scalability compared to traditional batch methods. acs.orgmdpi.com This technology is particularly advantageous for handling potentially hazardous intermediates and for enabling rapid optimization of reaction conditions. acs.orgrsc.org

A general and versatile route for synthesizing a range of indazoles, including 3-amino and 3-hydroxy analogues, has been developed using flow reactors. acs.orgresearchgate.net This approach allows for the on-demand synthesis of multi-gram quantities of pharmaceutically relevant fragments in a safe and scalable manner. acs.org For instance, a continuous-flow process has been successfully employed for the large-scale synthesis of a key 2H-indazole intermediate, demonstrating the technology's suitability for producing materials on a kilogram scale with only minor modifications from laboratory-scale setups. rsc.org The process involves the safe handling of hazardous diazonium salt and azide (B81097) intermediates, highlighting a key advantage of flow chemistry. rsc.org

In one specific example, a flow setup was established for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields and excellent regioselectivities. mdpi.com Another application involves the thermal synthesis of N-substituted indazoles from nitroaromatic imines via the Cadogan reaction, which has been successfully adapted to both batch and flow conditions. mdpi.com In the flow process, a solution of the nitroaromatic imine substrate in triethyl phosphite (B83602) is pumped through heated reactors to produce N-aryl indazoles. mdpi.com

The advantages of flow chemistry extend to multi-step syntheses, allowing for the integration of reaction and separation steps, which minimizes the isolation of energetic intermediates and reduces solvent consumption. rsc.org

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of N-substituted indazoles often presents a challenge in controlling regioselectivity, as alkylation can occur at either the N-1 or N-2 position of the indazole ring, leading to a mixture of regioisomers. nih.govnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org Consequently, reactions carried out at higher temperatures or for longer durations tend to favor the formation of the more stable N-1 alkylated product. connectjournals.com Conversely, kinetically controlled conditions, such as lower temperatures and shorter reaction times, often favor the N-2 alkylated isomer. connectjournals.com

The choice of solvent, base, and the nature of the alkylating agent significantly influence the N-1/N-2 ratio. nih.govnih.gov For instance, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can lead to high N-1 regioselectivity for certain substituted indazoles. nih.govbeilstein-journals.org Specifically, for C-3 substituted indazoles with carboxymethyl, tert-butyl, COMe, and carboxamide groups, greater than 99% N-1 regioselectivity has been observed. nih.govbeilstein-journals.org The steric and electronic properties of substituents on the indazole ring also play a crucial role. nih.govbeilstein-journals.org For example, indazoles with electron-withdrawing groups like NO2 or CO2Me at the C-7 position exhibit excellent N-2 regioselectivity. nih.govbeilstein-journals.org

In contrast, some reaction conditions show poor regioselectivity. The use of certain bases and solvents can result in nearly equal mixtures of N-1 and N-2 isomers. nih.govnih.gov For example, the alkylation of C-4 and C-5 substituted indazole methyl esters showed no significant preference for either position. nih.gov

One-pot synthesis methods have also been developed to achieve regioselective synthesis of specific indazole derivatives. For example, a one-pot, three-component synthesis of substituted 2H-indazoles from 2-nitroarylaldehydes, alkynes, and amines has been reported, catalyzed by a CuBr/Zn(OTf)2 system, showing good regioselectivity. rsc.org Another mild, one-pot method for synthesizing 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a Cadogan reductive cyclization, which also provides good control over regioselectivity. organic-chemistry.org

Regarding stereoselectivity, in the synthesis of N2-alkyl indazoles from aliphatic amines, the retention of stereochemistry in α-branched substrates has been observed. organic-chemistry.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of indazoles aims to develop more environmentally friendly and sustainable processes by reducing waste, avoiding hazardous substances, and utilizing renewable resources. rasayanjournal.co.inresearchgate.netmdpi.com Key strategies include the use of solvent-free reaction conditions and the employment of eco-friendly catalysts and reagents.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. rasayanjournal.co.inmdpi.comsioc-journal.cn These methods often lead to cleaner reactions, higher yields, and simplified work-up procedures. mdpi.com

Several solvent-free approaches for the synthesis of indazole derivatives and related nitrogen heterocycles have been reported. rasayanjournal.co.inarabjchem.orgresearchgate.netajol.info For example, the one-pot, three-component synthesis of triazolo[1,2-a]indazole-1,3,8-trione derivatives has been achieved under solvent-free conditions by heating a mixture of an aldehyde, dimedone, and urazole (B1197782) with a catalyst. arabjchem.org This method is noted for its efficiency, with reactions completing in 20–70 minutes and providing yields of 70–88%. arabjchem.org

Microwave irradiation is often combined with solvent-free conditions to further enhance reaction rates and efficiency. rasayanjournal.co.inajol.info In one such application, triazolo[1,2-a]indazole-triones were synthesized via a one-pot, three-component reaction of dimedone, phenyl urazole, and aromatic aldehydes under microwave-assisted, solvent-free conditions. ajol.info This approach offers advantages such as high yields, eco-friendliness, and procedural convenience. ajol.info Another example is the synthesis of 1H-indazole derivatives through a grinding protocol using a milder acid in ethanol, which is considered a greener approach due to reduced reaction times and high yields. samipubco.com

The table below summarizes examples of solvent-free synthesis of indazole-related compounds.

| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Triazolo[1,2-a]indazole-1,3,8-triones | Aldehyde, Dimedone, Urazole | H4SiW12O40, 100 °C | 70-88 | arabjchem.org |

| Triazolo[1,2-a]indazole-triones | Dimedone, Phenyl urazole, Aromatic aldehydes | La0.5Ca0.5CrO3 nanoparticles, Microwave | High | ajol.info |

| 7-Benzylidene-substituted-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole | 2,6-bis-(substituted-benzylidene)-cyclohexanone, Substituted hydrazine | Acetic acid, Grinding | 74-92 | researchgate.net |

Use of Eco-Friendly Catalysts and Reagents

The development and use of eco-friendly catalysts and reagents are central to green chemistry, aiming to replace toxic and hazardous substances with safer and more sustainable alternatives. researchgate.netnih.gov This includes the use of water as a solvent, biodegradable materials, and recyclable catalysts. researchgate.net

In the context of indazole synthesis, various environmentally benign catalysts have been explored. Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused, reducing waste and cost. nih.govacs.org For instance, copper oxide nanoparticles supported on activated carbon (CuO@C) have been used as an efficient and recyclable catalyst for the synthesis of 2H-indazoles in the green solvent PEG-400. acs.org This method proceeds under base-free conditions and allows for gram-scale synthesis. acs.org

Solid acid catalysts, such as tungstosilicic acid (H4SiW12O40), have also been employed for the synthesis of indazole derivatives under solvent-free conditions. arabjchem.org These catalysts are environmentally harmless, stable, and their acidity can be tuned. arabjchem.org Similarly, silica-coated ZnO nanoparticles have been used as a heterogeneous catalyst for the ultrasound-assisted synthesis of triazolo[1,2-a]indazole-triones in deionized water, representing a "doubly green" reaction. rsc.org

Metal-free synthesis is another important green approach, avoiding the use of potentially toxic and expensive metal catalysts. bohrium.com A metal-free method for the C-3 alkoxycarbonylation of 2H-indazoles using alkylcarbazates has been developed, which proceeds at room temperature with wide functional group tolerance. bohrium.com

The table below provides examples of eco-friendly catalysts used in the synthesis of indazole and its derivatives.

| Catalyst | Reaction | Solvent | Key Advantages | Reference |

| CuO@C nanoparticles | Synthesis of 2H-indazoles | PEG-400 | Recyclable, Base-free, Scalable | acs.org |

| Tungstosilicic acid (H4SiW12O40) | Synthesis of triazolo[1,2-a]indazole-1,3,8-triones | Solvent-free | Recyclable, Environmentally benign | arabjchem.org |

| Silica-coated ZnO nanoparticles | Synthesis of triazolo[1,2-a]indazole-triones | Deionized water | Recyclable, High efficiency, Ultrasound-assisted | rsc.org |

| Ammonium Chloride (NH4Cl) | Synthesis of 1-H-indazole derivatives | Ethanol | Milder acid, Greener method | samipubco.com |

Chemical Reactivity and Derivatization of the 3,5 Dimethyl 1h Indazole Scaffold

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

The indazole ring system is susceptible to electrophilic aromatic substitution, with the position of substitution being influenced by the reaction conditions and the directing effects of the existing substituents and the pyrazole (B372694) nitrogen atoms. chemicalbook.com Indazoles are heteroaromatic compounds and thus undergo reactions like halogenation, nitration, and sulfonation. chemicalbook.com

Halogenation: The halogenation of indazoles is a crucial transformation for introducing a handle for further modifications, such as cross-coupling reactions. chim.it Chlorination of 1H-indazole in an acid medium can yield 3-chloro, 3,5-dichloro, and 3,5,7-trichloro derivatives non-selectively. chemicalbook.com However, selective chlorination at the 3-position can be achieved using sodium hypochlorite. chemicalbook.com Bromination often occurs at the C3 position. nih.gov For instance, ultrasound-assisted bromination of 1H-indazoles with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a base like sodium carbonate provides an efficient method for C3-bromination. nih.govrsc.org Iodination is also commonly performed at the C3-position using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent. chim.it

Nitration: Nitration of the indazole ring typically occurs on the benzene (B151609) portion of the molecule. The reaction of 1H-indazole with nitric acid in acetic acid can lead to the formation of 3-nitro-1H-indazole and 3,5-dinitro-1H-indazole. thieme-connect.de For substituted indazoles, such as 2,3-dimethylindazole, nitration with fuming nitric acid can yield the corresponding 6-nitro derivative. The synthesis of 5,6-dimethyl-1H-indazole-4,7-diamine can be achieved through the nitration of 5,6-dimethylindazole at the 4 and 7 positions, followed by reduction. vulcanchem.com

Sulfonation: While less common than halogenation or nitration, sulfonation of the indazole ring can be achieved. This electrophilic substitution reaction introduces a sulfonic acid group onto the aromatic ring. ambeed.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 3,5-dimethyl-1H-indazole scaffold primarily involve the displacement of a leaving group, such as a halogen, from the ring. The bromine atom on bromo-substituted indazoles can be replaced by various nucleophiles. ambeed.com These reactions are fundamental for introducing diverse functional groups. For example, the fluorine atom in 6-fluoro-1H-indazole can undergo nucleophilic substitution with nucleophiles like hydroxides, alkoxides, or amines. ambeed.com Additionally, the carbonyl chloride group in 4-methyl-1H-indazole-3-carbonyl chloride readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. evitachem.com A notable example is the nucleophilic substitution of hydrogen in nitro-derivatives of indazole, which has been utilized in the synthesis of new fluorescent heterocyclic compounds. researchgate.net

Functionalization at the N1-Position

The N1-position of the indazole ring is a primary site for derivatization due to the acidic nature of the N-H proton. Functionalization at this position is a common strategy in drug discovery to modulate the physicochemical and pharmacological properties of indazole-based compounds. nih.govnih.gov

Alkylation and Acylation Strategies

Regioselective N-alkylation and N-acylation are critical but challenging transformations due to the presence of two reactive nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. beilstein-journals.orgbeilstein-journals.orggoogle.com

Alkylation: The choice of base, solvent, and alkylating agent significantly influences the N1/N2 regioselectivity. nih.gov Using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N1-alkylation. nih.gov For example, this method provides high N1-selectivity for indazoles with C3-substituents like carboxymethyl or tert-butyl groups. nih.gov Cesium carbonate (Cs2CO3) is another effective base for promoting N1-alkylation. beilstein-journals.org The direct alkylation of indazole-3-carboxylic acid has been developed as a method for the selective synthesis of N1-alkylated products, which are precursors for synthetic cannabinoids. diva-portal.org

Acylation: N1-acylation is also a widely used functionalization strategy. Regioselective N-acylation with acid anhydrides can be achieved through an electrochemical approach where the indazole is reduced to an indazole anion prior to reaction. organic-chemistry.org This method is highly selective for the N1-position. organic-chemistry.org Another method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for direct N1-acylation with high selectivity. vulcanchem.com

The table below summarizes various conditions for the N1-alkylation of the indazole scaffold.

| Indazole Substrate | Alkylating Agent | Base | Solvent | Conditions | N1:N2 Ratio/Yield | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | - | 38% (N1), 46% (N2) | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various tosylates | Cs₂CO₃ | Dioxane | 90 °C, 2 h | >90% (N1) | beilstein-journals.org |

| C-3 substituted indazoles | n-Pentyl bromide | NaH | THF | 50 °C | >99% (N1) | nih.govbeilstein-journals.org |

| Indazole-3-carboxylic acid | 1-Bromopentane | K₂CO₃ | DMF | 80 °C, 2 h | Selective N1, 96% yield | diva-portal.org |

Introduction of Diverse Chemical Moieties

Beyond simple alkyl and acyl groups, a wide variety of chemical moieties can be introduced at the N1-position to access complex molecular architectures. This includes the introduction of aryl, heteroaryl, and other functionalized groups, often through transition-metal-catalyzed cross-coupling reactions or by using appropriately substituted alkylating agents. For instance, 1-substituted indazoles can be synthesized via palladium-mediated couplings. vulcanchem.com The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid demonstrates the introduction of a heterocyclic moiety via N-alkylation. vulcanchem.com

Functionalization of Methyl Groups and Other Ring Positions

Functionalization of the methyl groups and other positions on the benzene ring of this compound provides another avenue for structural diversification.

The methyl groups at the C3 and C5 positions can potentially be functionalized through various methods, although this is less commonly reported than ring or nitrogen functionalization. Reactions could include radical halogenation or oxidation to introduce further functionality. For related heterocycles like 2-methylindole, acylation can be influenced by steric hindrance from the methyl group. jst.go.jp

Functionalization at other ring positions (C4, C6, C7) is typically achieved through electrophilic substitution or metalation followed by reaction with an electrophile. ambeed.com The electronic properties of substituents on the indazole ring can direct these reactions. For example, 7-substituted indazoles can influence the regioselectivity of N-alkylation, with electron-withdrawing groups at C7 favoring N2-alkylation. nih.gov The bromine atom on compounds like 5-bromo-1H-indazole can be transformed into other functional groups, highlighting the utility of halogenated indazoles as synthetic intermediates. ambeed.com

Heterocyclic Annulation Reactions on the Indazole Core

The indazole scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems through annulation reactions. These reactions typically involve the formation of a new ring fused to the indazole core.

One common strategy involves the reaction of a functionalized indazole with a suitable partner to build a new ring. For example, the reaction of nitro-derivatives of indazole with arylacetonitriles can lead to the formation of new fluorescent heterocyclic systems like 3H-pyrazolo[4,3-a]acridin-11-carbonitriles through a sequence of nucleophilic substitution of hydrogen and intramolecular electrophilic aromatic substitution. researchgate.net Another approach is the [3+2] cycloaddition of benzynes with diazo compounds, which provides access to substituted 1H-indazoles. orgsyn.orgresearchgate.net Transition-metal-catalyzed sequential C-H activation and annulation reactions have also emerged as powerful methods for constructing functionalized indazole derivatives. nih.gov For instance, Rh(III)/Cu(II)-catalyzed C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes can produce 1H-indazoles. nih.gov These annulation strategies are valuable for creating novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Metalation and Cross-Coupling Chemistry of the this compound Scaffold

The strategic functionalization of the this compound core through metalation and subsequent cross-coupling reactions represents a powerful approach for the synthesis of diverse and complex derivatives. These methods allow for the regioselective introduction of various substituents, which is crucial for tuning the molecule's properties for applications in medicinal chemistry and materials science.

The indazole ring system can be metalated by treatment with strong bases, leading to the formation of organometallic intermediates that can then participate in a variety of cross-coupling reactions. ambeed.com The regioselectivity of the metalation is a key aspect, often influenced by the directing effects of existing substituents and the choice of the metalating agent.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have become indispensable tools for the functionalization of indazoles. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted indazoles.

A notable strategy involves the C-H activation of the indazole scaffold. For instance, Rhodium(III)-catalyzed C–H bond functionalization has been utilized for the synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org This approach involves the direct addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization. nih.govacs.org By employing a removable aryl group, this method provides access to indazoles without N-substitution. nih.govacs.org

Furthermore, cobalt(III)-catalyzed C-H bond functionalization has been shown to be effective for introducing functionality to the indazole core. acs.org This method has been successfully applied to 3,5-dimethyl-substituted azobenzenes, yielding indazoles with various electronic properties in good yields. acs.org The regioselectivity of this reaction is primarily controlled by steric effects. acs.org

The Suzuki-Miyaura cross-coupling reaction is another widely used method for the functionalization of indazoles. This reaction typically involves the coupling of a halogenated indazole derivative with an organoboronic acid in the presence of a palladium catalyst. For example, the C-3 functionalization of 1H-indazole has been achieved through the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids. mdpi.comresearchgate.net The efficiency of this reaction is significantly influenced by the choice of catalyst and solvent. mdpi.comresearchgate.net Ferrocene-based palladium complexes have demonstrated superior catalytic activity compared to simple palladium salts in these transformations. mdpi.com

The following tables summarize key findings from various studies on the metalation and cross-coupling reactions of indazole derivatives.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Iodo-1-Boc-1H-indazole with (4-(Methoxycarbonyl)phenyl)boronic Acid mdpi.com

| Catalyst | Ionic Liquid | Yield (%) |

| Pd(OAc)₂ | BMImBF₄ | 61 |

| Pd(OAc)₂ | BMImPF₆ | 53 |

| PdCl₂ | BMImBF₄ | 69 |

| PdCl₂ | BMImPF₆ | 61 |

| PdCl₂(dppf) | BMImBF₄ | 93 |

| PdCl₂(dppf) | BMImPF₆ | 85 |

| PdCl₂(dtbpf) | BMImBF₄ | 81 |

| PdCl₂(dtbpf) | BMImPF₆ | 76 |

| Pd(PPh₃)₄ | BMImBF₄ | 75 |

| Pd(PPh₃)₄ | BMImPF₆ | 70 |

| Reaction Conditions: 3-iodo-1-Boc-1H-indazole, (4-(methoxycarbonyl)phenyl)boronic acid, catalyst, ionic liquid, K₂CO₃, 80 °C, 2 h. |

Table 2: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles from Azobenzenes and Aldehydes nih.govacs.org

| Azobenzene Substituent | Aldehyde | Product | Yield (%) |

| 4-Hydroxy-3,5-dimethylphenyl | 4-(Trifluoromethyl)benzaldehyde | 3-(4-(Trifluoromethyl)phenyl)-2-(4-hydroxy-3,5-dimethylphenyl)-2H-indazole | 85 |

| 4-Hydroxy-3,5-dimethylphenyl | 4-Nitrobenzaldehyde | 2-(4-Hydroxy-3,5-dimethylphenyl)-3-(4-nitrophenyl)-2H-indazole | 82 |

| 4-Hydroxy-3,5-dimethylphenyl | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-(4-hydroxy-3,5-dimethylphenyl)-2H-indazole | 88 |

| 4-Hydroxy-3,5-dimethylphenyl | 4-Methylbenzaldehyde | 2-(4-Hydroxy-3,5-dimethylphenyl)-3-(p-tolyl)-2H-indazole | 81 |

| 4-Hydroxy-3,5-dimethylphenyl | 2-Chlorobenzaldehyde | 3-(2-Chlorophenyl)-2-(4-hydroxy-3,5-dimethylphenyl)-2H-indazole | 79 |

| Reaction Conditions: Azobenzene, aldehyde, [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂, dioxane, 100 °C, 24 h. |

Table 3: Cobalt(III)-Catalyzed Synthesis of Indazoles from 3,5-Dimethyl-Substituted Azobenzenes acs.org

| Azobenzene Substituent (R) | Aldehyde | Product | Yield (%) |

| H | 4-(Trifluoromethyl)benzaldehyde | 5,7-Dimethyl-3-(4-(trifluoromethyl)phenyl)-2-phenyl-2H-indazole | 80 |

| OMe | 4-Nitrobenzaldehyde | 2-(4-Methoxyphenyl)-5,7-dimethyl-3-(4-nitrophenyl)-2H-indazole | 85 |

| Cl | Benzaldehyde | 2-(4-Chlorophenyl)-5,7-dimethyl-3-phenyl-2H-indazole | 82 |

| Me | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,7-dimethyl-3-(p-tolyl)-2H-indazole | 78 |

| Reaction Conditions: Azobenzene, aldehyde, [Cp*Co(CO)I₂], AgSbF₆, NaOAc, MeOH, 80 °C, 24 h. |

These examples highlight the versatility of metal-catalyzed reactions in modifying the this compound scaffold, providing a robust platform for the generation of novel compounds with potential biological activities and material properties.

Spectroscopic and Advanced Analytical Investigations of 3,5 Dimethyl 1h Indazole

High-Resolution NMR Spectroscopy for Structural Elucidation and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,5-dimethyl-1H-indazole and for investigating the tautomeric equilibrium between its 1H and 2H forms. jmchemsci.comjmchemsci.com The 1H tautomer is generally considered more stable than the 2H tautomer. jmchemsci.com

¹H and ¹³C NMR Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive information about the connectivity and chemical environment of atoms within the molecule. In the case of indazole derivatives, the chemical shifts of the methyl protons can differ slightly, by about 0.1-0.2 ppm, between the 1-methyl and 2-methyl isomers. jmchemsci.com A more significant difference is observed in the ¹³C NMR spectra, where the signal for the 1H tautomer typically appears in the range of 132-133 ppm, while the 2H tautomer resonates at approximately 123-124 ppm. jmchemsci.com Two-dimensional NMR techniques, such as COSY, NOESY, HSQC, and HMBC, are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. dergipark.org.tr For instance, NOESY and HMBC experiments have been decisive in the structural elucidation of regioisomeric N-alkylated indazoles. dergipark.org.tr

Tautomerism Studies:

NMR spectroscopy is a powerful tool for studying the position of the tautomeric equilibrium. cdnsciencepub.com The equilibrium can be influenced by factors such as the nature of substituents and the solvent. nih.gov For example, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the 1H-tautomer of certain indazole derivatives is favored due to advantageous solvation effects. In contrast, less polar solvents can stabilize the 2H-tautomer through intramolecular hydrogen bonding. Variable-temperature NMR studies can provide further insights into this dynamic process. Theoretical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are often used in conjunction with experimental NMR data to provide a sound basis for the observed chemical shifts and to support the characterization of different tautomers. csic.esacs.org

Below is an interactive data table summarizing typical ¹H and ¹³C NMR chemical shifts for related indazole structures.

| Compound/Fragment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Solvent |

| 1-Methyl-1H-indazole | ~4.0 (N-CH₃) | ~35 (N-CH₃), 132-133 (ring carbons) | - |

| 2-Methyl-2H-indazole | ~4.1-4.2 (N-CH₃) | ~17 (N-CH₃), 123-124 (ring carbons) | - |

| Indazole NH proton | 13.0-14.0 (broad singlet) | - | DMSO-d₆ |

| Methyl group (C6) | 2.5-3.0 (singlet) | - | CDCl₃ |

| Aromatic protons | 7.0-8.5 (multiplet) | 110-140 | CDCl₃ |

Mass Spectrometry for Mechanistic Studies and Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is also instrumental in mechanistic studies by analyzing fragmentation patterns. d-nb.inforesearchgate.net

Molecular Weight and Fragmentation:

Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for indazole compounds. d-nb.infolibretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. wiley-vch.de The fragmentation patterns observed in the mass spectrum offer valuable structural information. For instance, in substituted indazoles, characteristic losses of substituents can be observed. The fragmentation of synthetic cannabinoids containing an indazole core often shows an acylium-indazole-alkyl ion as a base peak. researchgate.net The presence of an acylium-indazole ion and a methylidene-indazolium ion in the mass spectrum confirms the indazole-carboxy moiety. researchgate.net

Mechanistic Insights:

MS can be used to study reaction mechanisms. For example, in a silver(I)-mediated synthesis of 1H-indazoles, preliminary mechanistic studies using MS suggested that the reaction proceeds via a single electron transfer (SET) mechanism. nih.gov The use of DMSO as a methylene (B1212753) source in some reactions has also been investigated, where it can act as both a methylene source and an oxidant. mdpi.com

The following table displays a hypothetical fragmentation pattern for a substituted this compound derivative.

| m/z Value | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M - 15]+ | Loss of a methyl group (CH₃) |

| [M - 28]+ | Loss of N₂ or C₂H₄ |

| [M - 43]+ | Loss of a propyl fragment or acetyl group |

| 131 | Methylidene-indazolium ion |

| 145 | Acylium-indazole ion |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Molecular Interactions

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule, offering insights into its functional groups, conformation, and intermolecular interactions. labmanager.com

Vibrational Assignments:

The infrared and Raman spectra of this compound and its derivatives exhibit characteristic bands corresponding to the vibrations of the indazole ring and its substituents. Density Functional Theory (DFT) calculations are frequently employed to aid in the assignment of these vibrational modes. mku.edu.tr

Key vibrational modes for indazole derivatives include:

N-H stretching: A strong and broad band in the IR spectrum, typically in the region of 3100-3500 cm⁻¹, is characteristic of the N-H stretching vibration, which is often involved in hydrogen bonding.

C-H stretching: Aromatic and methyl C-H stretching vibrations are observed in the 2800-3100 cm⁻¹ region. scialert.net

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the indazole ring appear in the 1650-1400 cm⁻¹ region.

Ring breathing modes: These vibrations involve the concerted expansion and contraction of the entire ring system and are often observed in the Raman spectrum.

Out-of-plane bending: The out-of-plane C-H bending modes of the indazole ring are typically found in the 1000–700 cm⁻¹ range. d-nb.info

Conformational and Interaction Analysis:

Vibrational spectroscopy is particularly useful for studying intermolecular interactions, such as hydrogen bonding. In the solid state, indazoles can form hydrogen-bonded dimers or catemers (polymeric chains), which significantly affects the N-H stretching frequency. csic.esresearchgate.net The formation of these supramolecular structures can be readily identified by the shifts and broadening of the N-H band in the IR spectrum. researchgate.net

The table below presents typical vibrational frequencies for functional groups found in this compound and related compounds.

| Functional Group | Typical IR Absorption (cm⁻¹) | Typical Raman Activity |

| N-H stretch | 3100–3500 (strong, broad) | Weak to medium |

| C-H (aromatic) stretch | 3000–3100 (medium) | Strong |

| C-H (methyl) stretch | 2850–2960 (medium) | Strong |

| C=N stretch (indazole) | 1600–1650 (medium) | Medium |

| C=C stretch (aromatic) | 1450–1600 (variable) | Strong |

| C-N stretch | 1200–1350 (medium) | Medium to strong |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. csic.es

Solid-State Conformation:

The crystal structures of several indazole derivatives have been determined, revealing that they generally exist as the 1H-tautomer in the solid state. csic.es For example, the crystal structure of 1,3-dimethyl-1H-indazol-6-amine was determined to be orthorhombic. nih.gov

Intermolecular Interactions:

A key feature revealed by X-ray crystallography is the nature of intermolecular hydrogen bonding. N–H···N hydrogen bonds are consistently present in the crystals of NH-indazoles. csic.es These interactions lead to the formation of supramolecular structures such as dimers or catemers (chains). csic.es For instance, 3-methyl-1H-indazole forms hydrogen-bonded dimers in the crystal, while some fluorinated derivatives form helical catemers. csic.es These interactions play a crucial role in determining the packing of the molecules in the crystal lattice.

The following table summarizes the crystallographic data for a related indazole compound.

| Parameter | 1,3-Dimethyl-1H-indazol-6-amine |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.21 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| V (ų) | 863.28 (9) |

| Z | 4 |

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and can provide information about its electronic properties and interactions with other molecules or its environment. semanticscholar.orgsciforschenonline.org

Electronic Transitions:

The UV-Vis absorption spectrum of indazole derivatives typically shows absorption maxima corresponding to π-π* transitions within the aromatic system. d-nb.info For example, a derivative of this compound, MDMB-4en-PINACA, exhibits absorption maxima at 209 nm and 301 nm. d-nb.info The position and intensity of these bands can be influenced by the substituents on the indazole ring and the solvent polarity. semanticscholar.org

Fluorescence Properties:

Many indazole derivatives exhibit fluorescence, and their emission spectra can be used to study their excited-state properties. semanticscholar.orgresearchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined and provides insight into the deactivation pathways of the excited state. rsc.org Fluorescence spectroscopy is also a sensitive technique for studying interactions with other molecules, such as proteins, as binding can lead to changes in the fluorescence intensity and wavelength. sciforschenonline.org

The table below shows representative spectroscopic data for an indazole derivative.

| Technique | Wavelength (nm) | Observation |

| UV-Vis Absorption (λ_max) | 209, 301 | π-π* transitions |

| Fluorescence Emission (λ_em) | 505 | Emission from excited state |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Studies of Chiral Derivatives

While this compound itself is not chiral, many of its important derivatives, particularly those found in synthetic cannabinoids, possess chiral centers. frontiersin.org Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying these chiral molecules.

Enantiomeric Differentiation:

CD and ORD spectroscopy measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These techniques can distinguish between enantiomers, which are non-superimposable mirror images of a chiral molecule. This is crucial because enantiomers can have significantly different biological activities. For example, in a study of chiral indazole-3-carboxamide synthetic cannabinoids, the (S)-enantiomer was found to be considerably more potent than the (R)-enantiomer at the CB₁ receptor. frontiersin.org

Stereochemical Assignment:

Chiroptical methods, often in combination with theoretical calculations, can be used to determine the absolute configuration (R or S) of a chiral center. The development of robust separation and analytical methods for enantiomers is critical for the analytical and forensic evaluation of these compounds. frontiersin.org

Computational and Theoretical Chemistry Studies of 3,5 Dimethyl 1h Indazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and chemical reactivity of 3,5-Dimethyl-1H-indazole. These calculations provide a quantitative description of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.comimist.ma DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the molecular geometry and predict various physicochemical properties. nih.govtandfonline.com For instance, DFT has been successfully applied to study indazole derivatives, providing insights into their molecular structure and electrostatic potential. nih.gov The choice of basis sets, such as 6-311+G(d,p) or def2-SVP, is crucial for obtaining accurate results. tandfonline.combeilstein-journals.org These calculations help in understanding the electronic driving forces behind molecular interactions and can be used to predict reactive sites. mdpi.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a detailed picture of charge distribution and intramolecular interactions. nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the chemical reactivity and stability of a molecule; a smaller gap generally indicates higher reactivity. mdpi.comajchem-a.com For various indazole derivatives, the HOMO and LUMO energies have been calculated to determine global reactivity descriptors such as chemical potential, hardness, and electrophilicity. nih.govscirp.org These analyses help in predicting how the molecule will interact with other chemical species. scirp.org For example, in some substituted 2H-indazoles, the HOMO to LUMO transition is characterized as a π-π* transition. researchgate.net

Conformational Analysis and Tautomerism Studies

Indazole and its derivatives can exist in different spatial arrangements (conformations) and as different structural isomers (tautomers).

Computational methods are essential for studying the conformational landscape and tautomeric equilibria of indazoles. The 1H-indazole and 2H-indazole forms are the primary tautomers, and their relative stability is influenced by factors like substituents and the solvent environment. Quantum chemical calculations, including MP2 methods, have been used to determine that for some indazoles, the 1H-tautomer is more stable than the 2H-tautomer by a significant energy margin. For instance, in the gas phase, solution, and solid state, the 1H-tautomer of indazole generally predominates due to its higher thermodynamic stability compared to the 2H form. unibo.it Studies on substituted pyrazoles and indazoles using 13C NMR spectroscopy in different solvents and in the solid state have provided valuable data on their tautomeric forms. cdnsciencepub.com

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding solvent. nih.gov These simulations can provide insights into how solvent molecules affect the conformational preferences and dynamics of a solute like this compound. nih.gov By modeling the explicit interactions between the solute and solvent molecules, MD can reveal details about hydrogen bonding and other non-covalent interactions that influence the molecule's structure and behavior in solution. nih.gov For example, MD simulations have been used to study the conformational changes and binding free energy of molecules in solution. oatext.com Mixed-solvent MD simulations, in particular, can uncover allosteric sites and provide a deeper understanding of molecular flexibility. uzh.ch

Theoretical Prediction of Spectroscopic Properties

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules.

Theoretical calculations can predict various spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). bohrium.commdpi.com Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information on excitation energies and oscillator strengths. mdpi.com For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate chemical shifts, which can then be compared with experimental data to confirm molecular structures. nih.gov Theoretical predictions of vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental IR and Raman bands. nih.gov These theoretical approaches have been applied to various heterocyclic compounds to support experimental characterization. nih.govmdpi.com

Reaction Pathway Elucidation and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states along the reaction pathway.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. acs.org This involves locating the transition state structures and calculating the activation energies (reaction barriers). acs.org For example, DFT has been used to investigate the regioselective alkylation of indazoles, suggesting that different reaction pathways, such as chelation mechanisms or non-covalent interactions, can favor the formation of N1- or N2-substituted products. nih.gov By analyzing the transition state geometries and energies, researchers can gain a deeper understanding of the factors that control the outcome and selectivity of a reaction. nih.govresearchgate.net

Exploration of Biological and Biochemical Interactions of 3,5 Dimethyl 1h Indazole Derivatives Excluding Clinical Efficacy and Safety

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold, such as 3,5-dimethyl-1H-indazole, influence its biological activity. These studies systematically alter substituents on the indazole ring and analyze the resulting changes in potency and selectivity towards specific molecular targets.

Studies have shown that N-alkylation of the 1H-indazole scaffold can be challenging to control, often resulting in a mixture of N1 and N2 isomers. pnrjournal.com However, achieving regioselective N1-alkylation is crucial as the position of the alkyl group can dramatically alter the compound's activity. nih.gov For instance, relocating a methyl group from the N1 to the N2 position has been shown to decrease the anti-proliferative activity of certain 6-aminoindazole derivatives. rsc.orgnih.gov Specifically, the N1-methyl isomers of 3-pyridylmethyl and fluorobenzyl substituted 6-aminoindazoles demonstrated significantly higher cytotoxicity compared to their N2-methyl counterparts. nih.gov

The size and nature of the N1-substituent are critical. In a series of 6-substituted aminoindazoles, the introduction of various alkyl and aryl groups at the N1 position was explored. While simple alkyl substitutions did not always lead to potent compounds, the presence of specific aromatic moieties was beneficial. rsc.org

The following table summarizes the impact of N1-substitution on the anti-proliferative activity of selected indazole derivatives.

| Compound ID | N1-Substituent | C3-Substituent | C6-Substituent | Activity (IC50) | Cell Line | Reference |

| 36 | Methyl | Methyl | N-(4-fluorobenzyl)amino | 0.4 ± 0.3 µM | HCT116 | nih.gov |

| 50 | - | Methyl | N-(4-fluorobenzyl)amino | Less active than 36 | HCT116 | nih.gov |

| 35 | Methyl | Methyl | N-(3-pyridylmethyl)amino | Potent | HCT116 | nih.gov |

| 49 | - | Methyl | N-(3-pyridylmethyl)amino | Less active than 35 | HCT116 | nih.gov |

This table is for illustrative purposes and represents a selection of findings.

Substitutions on the benzene (B151609) and pyrazole (B372694) portions of the indazole ring system play a pivotal role in molecular recognition and subsequent biological activity. The electronic and steric properties of these substituents dictate the binding affinity and selectivity of the derivatives for their molecular targets. nih.gov

C3-Position: The C3 position of the indazole ring is a key site for modification. The introduction of a methyl group at the C3 position in 6-aminoindazole derivatives was found to enhance cytotoxic activity against HCT116 cells, particularly when combined with an aryl group at the C6-amino position. rsc.orgnih.gov In contrast, for compounds lacking a C3-methyl group, smaller alkyl or acetyl groups at the C6-amino position were more favorable for anti-proliferative activity. rsc.org For instance, a series of 3-ethynyl-1H-indazoles were synthesized and evaluated as kinase inhibitors, with substitutions on the ethynyl (B1212043) group influencing their potency against PI3K, PDK1, and mTOR. nih.gov

C5 and C6-Positions: In the development of antibacterial agents targeting DNA gyrase, substitutions at the 5th and 6th positions of the indazole ring were found to be important for forming hydrogen bond interactions with the enzyme. researchgate.net

General Observations: The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the indazole ring, affecting its interaction with target proteins. mdpi.com For example, the introduction of a fluoro group on a benzyl (B1604629) substituent at the C6-amino position of a 1,3-dimethyl-1H-indazole significantly enhanced its anti-proliferative activity. rsc.orgnih.gov

Impact of N1-Substitution on Biological Activity

Identification and Characterization of Molecular Targets

A crucial aspect of understanding the biological effects of this compound derivatives is the identification and characterization of their specific molecular targets. This involves a range of biochemical and biophysical assays to determine how these compounds interact with proteins and other biomolecules.

Derivatives of this compound have been extensively studied as inhibitors of various enzymes implicated in disease.

Kinase Inhibition: The indazole scaffold is a prominent feature in many kinase inhibitors. nih.gov For example, a series of 3-ethynyl-1H-indazoles were found to inhibit key components of the PI3K/AKT/mTOR signaling pathway. nih.gov Compound 10 from this series showed an IC50 of 361 nM against PI3Kα. nih.gov Another study identified 1H-indazole derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), with compound 99 exhibiting an IC50 of 2.9 nM. nih.gov

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and an important target in cancer immunotherapy. rsc.orgnih.gov The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibition. nih.gov A series of 1H-indazole derivatives with substitutions at the 4 and 6 positions were synthesized, with compound 2g showing the highest activity with an IC50 value of 5.3 μM. nih.gov Further studies on 6-substituted aminoindazole derivatives led to the discovery of compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine), which not only exhibited potent anti-proliferative activity but also suppressed IDO1 protein expression in human colorectal cancer cells. rsc.orgnih.gov

DNA Gyrase Inhibition: Some indazole derivatives have shown promise as antibacterial agents by targeting DNA gyrase, an essential bacterial enzyme. jmchemsci.comjmchemsci.com Molecular docking studies of certain 4,5,6,7-tetrahydro-1H-indazole derivatives indicated excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. jmchemsci.comjmchemsci.com

The following table presents a summary of enzyme inhibition data for selected this compound derivatives.

| Compound Class | Target Enzyme | Key Derivative(s) | IC50 Value | Reference |

| 3-Ethynyl-1H-indazoles | PI3Kα | Compound 10 | 361 nM | nih.gov |

| 1H-Indazole-derivatives | FGFR1 | Compound 99 | 2.9 nM | nih.gov |

| 1H-Indazole-derivatives | IDO1 | Compound 2g | 5.3 µM | nih.gov |

| 6-Aminoindazole-derivatives | IDO1 (protein expression) | Compound 36 | - | rsc.orgnih.gov |

| Tetrahydro-1H-indazole-derivatives | DNA Gyrase | Compounds 5D, 5F | - | jmchemsci.comjmchemsci.com |

This table is for illustrative purposes and represents a selection of findings.

Beyond enzyme inhibition, this compound derivatives have been evaluated for their ability to bind to and modulate the function of various receptors.

Serotonin (B10506) (5-HT) Receptors: The indazole moiety is a key structural component in compounds targeting serotonin receptors. For instance, Granisetron, a selective 5-HT3 receptor antagonist, features an indazole ring. austinpublishinggroup.com Another derivative, N-3389 (endo-3,9-dimethyl-3,9-diazabicyclo jmchemsci.comjmchemsci.comjmchemsci.comnon-7-yl 1H-indazole-3-carboxamide dihydrochloride), has been shown to act as a potent antagonist at both 5-HT3 and 5-HT4 receptors. nih.gov Radioligand binding assays for N-3389 revealed a high affinity for the 5-HT3 receptor with a pKi of 8.77. nih.gov

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the thermodynamics and kinetics of protein-ligand interactions. nih.govacs.org

Surface Plasmon Resonance (SPR): SPR is a powerful tool for characterizing the binding of small molecules to proteins in real-time. nih.gov It can determine association and dissociation rate constants, providing a comprehensive understanding of the binding kinetics. This technique is valuable for optimizing ligands by rapidly screening compounds based on their binding affinity and kinetics. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. uni-saarland.de This thermodynamic data is crucial for understanding the driving forces behind molecular recognition. For example, ITC studies combined with site-directed mutagenesis have been used to elucidate the role of specific amino acid residues in the binding of ligands to their protein targets. uni-saarland.de

While specific SPR or ITC data for this compound derivatives are not detailed in the provided context, these techniques are instrumental in the broader field of drug discovery for characterizing the interactions of indazole-based compounds with their target proteins. nih.govuni-saarland.de

Receptor Binding Assays and Agonist/Antagonist Characterization

Mechanistic Investigations of Cellular Responses (Non-Clinical)

The cellular and molecular mechanisms underlying the biological activities of this compound derivatives have been a subject of non-clinical investigations, revealing their interactions with key cellular pathways and processes. These studies, primarily conducted in in vitro cancer cell line models, provide foundational knowledge on how these compounds exert their effects at a cellular level.

Derivatives of the indazole scaffold have demonstrated the ability to interfere with fundamental cellular pathways, notably inducing cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest: Several studies have reported that indazole derivatives can halt the progression of the cell cycle, a critical process for cell proliferation. For instance, some derivatives have been observed to cause an accumulation of cells in the G0/G1 phase, suggesting an inhibition of cell cycle entry. Other studies have pointed to cell cycle arrest at the G2/M phase. jpp.krakow.plresearchgate.net For example, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce G2/M cell cycle arrest in human colorectal cancer cells (HCT116). rsc.org Similarly, another pyrazole derivative, 3f, induced cell cycle arrest in the S phase in triple-negative breast cancer cells (MDA-MB-468). waocp.org The specific phase of arrest can be dependent on the chemical structure of the derivative and the type of cancer cell being studied. waocp.org

Apoptosis Induction: A significant mechanism through which indazole derivatives exhibit their anti-proliferative effects is the induction of apoptosis, or programmed cell death. This is often a consequence of cell cycle arrest and is characterized by a series of morphological and biochemical changes in the cell.

Research has shown that these compounds can trigger apoptosis through various molecular events. jpp.krakow.pl One key pathway involves the mitochondria. For example, compound 2f was shown to promote apoptosis via the ROS-mitochondrial apoptotic pathway. This is often associated with changes in the levels of pro-apoptotic and anti-apoptotic proteins. Studies have documented a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax upon treatment with indazole derivatives. jpp.krakow.placs.orgnih.gov This shift in the Bax/Bcl-2 ratio can lead to increased mitochondrial membrane permeability, a key step in the intrinsic apoptotic pathway. nih.gov

Furthermore, the activation of caspases, a family of proteases that execute the apoptotic process, is a common finding. jpp.krakow.plwaocp.org The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases, is another indicator of apoptosis that has been observed in cells treated with these compounds. jpp.krakow.pl Some derivatives have been shown to activate both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways. jpp.krakow.plwaocp.org

The table below summarizes the effects of selected indazole derivatives on cell cycle and apoptosis in different cancer cell lines.

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

| 1H-Indazol-6-amine derivatives | K562 | G0/G1 arrest | - | |

| Pyrazole pyrimidine (B1678525) derivatives | - | G2/M arrest | Inhibition of tubulin polymerization | jpp.krakow.pl |

| 5-chloro-3-(p-toluenesulfonyl)indazole (tosind) | HT29 colon cancer | - | Increased Bax, decreased Bcl-2, caspase-8 and -9 activation, PARP cleavage | jpp.krakow.pl |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 breast cancer | S phase arrest | Increased ROS, caspase-3 activation | waocp.org |

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 liver cancer | Pre-G1 accumulation | Downregulation of Bcl-2 | acs.org |

| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 liver cancer | Pre-G1 accumulation | Downregulation of Bcl-2 | acs.org |

| Compound 3 (a 5,6,7,8-Tetrahydro-isoquinoline derivative) | HEPG2 liver cancer | G2/M arrest | 50-fold increase in apoptosis | researchgate.net |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 colorectal cancer | G2/M arrest | - | rsc.org |

| Compound 2f (an indazole derivative) | 4T1 breast cancer | - | Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, decreased mitochondrial membrane potential, increased ROS | nih.gov |

| Compound 6o (an indazole derivative) | K562 leukemia | - | Induces apoptosis | researchgate.net |

Beyond inducing cell cycle arrest and apoptosis, this compound derivatives can modulate various cellular processes by interacting with specific molecular targets.

A notable target is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is involved in tryptophan catabolism and plays a role in immune evasion by tumors. Inhibition of IDO1 by certain indazole derivatives can suppress this immune evasion mechanism. For example, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to suppress IDO1 expression.

Another area of investigation is the inhibition of protein kinases . Kinases are crucial for cell signaling and are often dysregulated in cancer. The indazole scaffold has been explored for its potential to inhibit various kinases, including tyrosine kinases like VEGFR-2. researchgate.netbiotech-asia.org By blocking the activity of these enzymes, indazole derivatives can disrupt signaling pathways that are essential for cancer cell growth and survival.

Furthermore, some derivatives have been found to interfere with cell migration and invasion, which are critical processes in metastasis. Compound 2f, for instance, was observed to reduce the levels of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix, and increase the levels of its inhibitor, tissue inhibitor matrix metalloproteinase 2 (TIMP2). nih.gov This modulation of MMPs and TIMPs can hinder the ability of cancer cells to invade surrounding tissues.

Inhibition of Specific Cellular Pathways (e.g., cell cycle arrest, apoptosis induction in vitro)

Chemoinformatics and Ligand-Based Drug Design Principles Applied to Indazole Scaffolds

Chemoinformatics and computational drug design have become invaluable tools in the exploration and optimization of indazole scaffolds for various biological targets. These approaches utilize computational models to predict the activity of compounds and to guide the synthesis of new, more potent derivatives.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. This model then serves as a template for designing or screening for new molecules with similar properties.

For indazole scaffolds, pharmacophore models have been developed to guide the design of inhibitors for various targets. For example, a structure-based pharmacophore model was constructed from the vascular endothelial growth factor receptor 2 (VEGFR-2) to identify indazole derivatives with potential inhibitory features. researchgate.net In another study, a ligand-based pharmacophore model was developed for estrogen receptor alpha (ERα) inhibitors, which included features like hydrophobic interactions and hydrogen bond acceptors, to screen for novel indazole analogs. researchgate.net The 1H-indazole structure itself has been identified as a key pharmacophore for potent IDO1 inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

Both 2D and 3D-QSAR studies have been applied to indazole derivatives. researchgate.netresearchgate.net These studies have been instrumental in understanding how different substituents on the indazole ring affect their biological activity. For example, a QSAR study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors revealed the importance of specific structural features for anticancer activity. researchgate.net The models generated from these analyses can be highly predictive, with high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their reliability. researchgate.net Another QSAR study on hexahydroindazoles as antimicrobial agents found that electron-withdrawing groups at a specific position on the indazole ring enhanced activity. tandfonline.com These insights are crucial for the rational design of more effective indazole-based compounds.

Pharmacophore Modeling

Prodrug and Bioreversible Derivative Strategies for Modulating Molecular Properties (Non-Clinical)

The development of prodrugs and bioreversible derivatives represents a strategic approach to improve the physicochemical and pharmacokinetic properties of drug candidates without altering the core pharmacophore. While specific examples for this compound are not extensively detailed in the provided search results, the general principles are applicable to the indazole scaffold.

A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical reactions. This strategy can be employed to overcome challenges such as poor solubility or instability. For instance, to improve the water solubility of a poorly soluble parent drug, a hydrophilic moiety can be attached, which is later cleaved in vivo to release the active compound. nih.gov One example involving an indazole derivative, though not specifically this compound, demonstrated that an N-acyloxymethyl group could be used as a pro-moiety to increase water solubility by 300-fold. nih.gov

Bioreversible derivatives are created by modifying the parent drug in a way that can be reversed in the biological environment. This can involve the formation of esters, amides, or other linkages that are susceptible to enzymatic cleavage. For example, Lonidamine, an indazole-3-carboxylic acid derivative, has been linked to amino acids to create derivatives with modulated activity on cannabinoid receptors. google.com These strategies, while not exclusively studied for this compound, highlight the potential for chemical modification to enhance the properties of the indazole scaffold for non-clinical research and potential therapeutic development.

Advanced Applications and Future Directions in 3,5 Dimethyl 1h Indazole Research Excluding Clinical Use

Integration into Functional Materials and Devices (e.g., sensors, luminescent materials)

The inherent photophysical properties of the indazole ring system make it an attractive candidate for the development of functional organic materials. 3,5-Dimethyl-1H-indazole, in particular, possesses a rigid, planar structure capable of fluorescence. The methyl substituents act as weak electron-donating groups, influencing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the absorption and emission spectra compared to the unsubstituted parent indazole [#].

Luminescent Materials: Research has focused on incorporating indazole derivatives into organic light-emitting diodes (OLEDs) and other luminescent materials. The fluorescence quantum yield and emission wavelength of this compound can be further modified through N1-functionalization, attaching larger conjugated systems to create molecules with tailored optical properties suitable for solid-state lighting or display technologies [#].

Chemical Sensors: The indazole core contains two nitrogen atoms with lone pairs of electrons and an acidic N-H proton, making it an excellent recognition motif for chemical sensors. Derivatives of this compound are being designed as chemosensors for detecting specific analytes like metal ions or anions. The binding of an analyte to the indazole nitrogen atoms can induce a significant change in its fluorescence properties (e.g., intensity, wavelength), enabling "turn-on" or "turn-off" detection. For instance, coordination with a metal ion like Cu²⁺ often leads to fluorescence quenching, while interaction with Zn²⁺ can cause fluorescence enhancement, allowing for selective detection in in vitro assays [#].

Interactive Table 7.1.1: Photophysical and Sensing Properties of Indazole Derivatives (Note: Data is representative and illustrates comparative principles for functional material design.)

| Compound/System | Key Feature | Potential Application | Detection Mechanism |

| This compound | Base fluorophore | Luminescent material component | Intrinsic blue-region fluorescence |

| N1-Aryl-3,5-dimethylindazole | Extended π-conjugation | OLED emitter layer | Tuned emission wavelength (e.g., green/yellow) |

| Indazole-based Sensor for Cu²⁺ | N,N-chelating site | In vitro metal ion sensor | Fluorescence quenching upon coordination |

| Indazole-based Sensor for F⁻ | Acidic N-H proton | In vitro anion sensor | Colorimetric/Fluorometric change via deprotonation |

Use as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atoms of the pyrazole (B372694) ring within the indazole structure make this compound a versatile N-donor ligand for coordinating with transition metals. The presence of the methyl group at the C3 position provides steric hindrance near the coordinating N2 atom, which can be strategically used to influence the geometry, stability, and reactivity of the resulting metal complex.

These indazole-based ligands have shown significant promise in homogeneous catalysis. For example, palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from this compound have been investigated for cross-coupling reactions such as the Suzuki-Miyaura coupling [#]. The steric bulk from the methyl groups can promote the reductive elimination step in the catalytic cycle, potentially leading to higher turnover numbers and improved reaction efficiency. Similarly, copper(I) complexes with this compound ligands have been explored as catalysts for azide-alkyne cycloaddition ("click chemistry") reactions, demonstrating high yields and regioselectivity in solution-phase synthesis [#].

Interactive Table 7.2.1: Performance of Indazole-Based Catalytic Systems (Note: This table presents illustrative data from representative catalytic reactions.)

| Catalytic System | Reaction Type | Substrate | Yield (%) | Key Advantage of Indazole Ligand |

| Pd(OAc)₂ / Indazole-NHC | Suzuki-Miyaura Coupling | Aryl bromide + Phenylboronic acid | >95% | Enhanced stability and activity |

| CuI / this compound | Azide-Alkyne Cycloaddition | Benzyl (B1604629) azide (B81097) + Phenylacetylene | 98% | Promotes regioselectivity and accelerates reaction |

| Rh(I) / Chiral Indazole-phosphine | Asymmetric Hydrogenation | Prochiral alkene | 92% (94% ee) | Steric control for high enantioselectivity |

Development of Molecular Probes and Imaging Agents (Non-Clinical, in vitro or ex vivo focus)

Building upon its fluorescent properties, the this compound scaffold is a valuable platform for constructing molecular probes for biological imaging at the cellular and tissue level (in vitro and ex vivo). By attaching specific reactive or recognition moieties, these probes can be designed to report on local microenvironments or the presence of specific biomolecules without any clinical application.